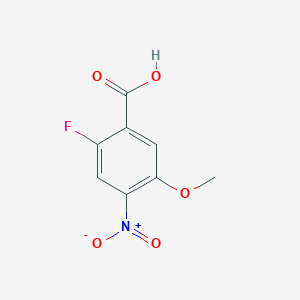

2-Fluoro-5-methoxy-4-nitrobenzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-fluoro-5-methoxy-4-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNO5/c1-15-7-2-4(8(11)12)5(9)3-6(7)10(13)14/h2-3H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXCYBTVSPGQRCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C(=O)O)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1001345-80-7 | |

| Record name | 1001345-80-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction to a Versatile Synthetic Intermediate

An In-depth Technical Guide to 2-Fluoro-5-methoxy-4-nitrobenzoic acid

Executive Summary: This guide provides a comprehensive technical overview of this compound (CAS No. 1001345-80-7), a highly functionalized aromatic compound. Due to its unique arrangement of fluoro, methoxy, nitro, and carboxylic acid moieties, this molecule serves as a versatile building block in advanced organic synthesis. Its strategic importance is particularly noted in the fields of medicinal chemistry, agrochemical development, and materials science. This document will delve into its physicochemical properties, synthesis, key chemical transformations, and practical applications, offering field-proven insights for researchers, scientists, and drug development professionals.

This compound is a fluorinated aromatic compound that has garnered significant attention as an intermediate in the synthesis of complex organic molecules.[1] Its structure is characterized by a benzoic acid core substituted with a fluorine atom, a methoxy group, and a nitro group. This specific combination of functional groups imparts a unique reactivity profile, making it a valuable precursor for a wide range of chemical entities, including pharmaceuticals and agrochemicals.[1] The interplay between the electron-withdrawing nitro group and the fluorine atom, alongside the carboxylic acid and methoxy functionalities, allows for a variety of selective chemical modifications.

Physicochemical and Structural Data

A clear understanding of a compound's physical and chemical properties is fundamental to its application in research and development. The key data for this compound are summarized below.

| Property | Value | Source |

| CAS Number | 1001345-80-7 | [1][2] |

| Molecular Formula | C₈H₆FNO₅ | [1][3] |

| Molecular Weight | 215.13 g/mol | [1] |

| IUPAC Name | This compound | [3] |

| InChI Key | JXCYBTVSPGQRCM-UHFFFAOYSA-N | [1] |

| Appearance | Solid |

Synthesis and Core Reaction Mechanisms

The synthetic utility of this compound stems from the distinct reactivity of its functional groups. The electron-deficient nature of the aromatic ring, enhanced by the nitro group, makes it susceptible to specific transformations.

Key Chemical Transformations

The molecule's architecture allows for several critical reactions, which are foundational to its role as a building block.[1]

-

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom is activated by the electron-withdrawing nitro group, making it a good leaving group for SNAr reactions. This allows for the introduction of various nucleophiles, such as amines or phenols, at this position.[1][4]

-

Reduction of the Nitro Group: The nitro group can be selectively reduced to an amino group using standard reducing agents like hydrogen gas with a palladium catalyst or tin(II) chloride.[1] This transformation is pivotal, as it introduces a new reactive site for further derivatization, for instance, in the synthesis of 4-Amino-2-fluoro-5-methoxybenzoic acid.[1]

-

Esterification/Amidation: The carboxylic acid group readily undergoes reactions with alcohols to form esters or with amines to form amides, typically in the presence of an acid catalyst or coupling agents.[1]

Caption: Key reaction pathways of this compound.

Applications in Scientific Research and Development

The versatility of this compound makes it a valuable tool across multiple scientific disciplines.

-

Pharmaceutical Synthesis: It serves as a crucial intermediate in the synthesis of active pharmaceutical ingredients (APIs). The ability to selectively modify its functional groups allows for the construction of complex molecular scaffolds found in modern therapeutics.[1]

-

Agrochemicals: Similar to its role in pharmaceuticals, this compound is used in the development of new agrochemicals, where the presence of fluorine can enhance biological activity and stability.[1]

-

Biochemical Probes and Enzyme Inhibition: The molecule can be used to study enzyme inhibition and as a probe in various biochemical assays.[1] Its derivatives can be designed to bind to specific molecular targets, with the fluorine atom potentially increasing binding affinity.[1]

-

Materials Science: In some applications, fluorinated aromatic acids are incorporated into polymers or other materials to confer specific properties such as enhanced thermal stability.

Experimental Protocol: Reduction of the Nitro Group

The conversion of the nitro group to an amine is a common and critical step in utilizing this building block. Below is a representative protocol for this transformation.

Objective: To synthesize 4-Amino-2-fluoro-5-methoxybenzoic acid from this compound via nitro group reduction.

Materials:

-

This compound

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Ethanol (absolute)

-

Hydrochloric acid (concentrated)

-

Sodium bicarbonate (saturated aqueous solution)

-

Ethyl acetate

-

Anhydrous magnesium sulfate

-

Round-bottom flask, reflux condenser, magnetic stirrer, and heating mantle

-

Filtration apparatus

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1 equivalent of this compound in absolute ethanol.

-

Addition of Reducing Agent: To this solution, add 3-4 equivalents of tin(II) chloride dihydrate.

-

Initiation of Reaction: Slowly add concentrated hydrochloric acid to the mixture. The reaction is exothermic and should be controlled.

-

Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3x volumes). Combine the organic layers.

-

Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: The crude 4-Amino-2-fluoro-5-methoxybenzoic acid can be further purified by recrystallization or column chromatography.

Caption: Experimental workflow for the reduction of the nitro group.

Safety and Handling

Proper handling of this compound and related compounds is essential in a laboratory setting.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[5][6][7] If there is a risk of dust formation, a dust mask or respirator should be used.[5]

-

Handling: Use in a well-ventilated area, preferably within a chemical fume hood.[5] Avoid creating dust.[5][8] Avoid contact with skin, eyes, and clothing.[5][8] Do not eat, drink, or smoke when handling this chemical.[5]

-

First Aid Measures:

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[5][6]

Conclusion

This compound stands out as a strategically important chemical intermediate. Its well-defined reactivity allows for predictable and selective transformations, making it a cornerstone for the synthesis of a multitude of complex organic molecules. For researchers in drug discovery and materials science, a thorough understanding of its properties and reaction mechanisms is key to unlocking its full potential in developing next-generation products.

References

-

2-Fluoro-4-methoxy-5-nitrobenzoic acid - A-Mei Biological. [Link]

Sources

- 1. This compound | 1001345-80-7 | Benchchem [benchchem.com]

- 2. This compound | 1001345-80-7 [chemicalbook.com]

- 3. 1565494-79-2 | 2-Fluoro-4-methoxy-5-nitrobenzoic acid - AiFChem [aifchem.com]

- 4. nbinno.com [nbinno.com]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. fishersci.com [fishersci.com]

- 8. chemicalbook.com [chemicalbook.com]

A Technical Guide to 2-Fluoro-5-methoxy-4-nitrobenzoic Acid: Synthesis, Analysis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-5-methoxy-4-nitrobenzoic acid is a highly functionalized aromatic compound that serves as a versatile building block in modern organic synthesis. Its unique arrangement of a carboxylic acid, a methoxy group, a nitro group, and a strategically positioned fluorine atom makes it a valuable intermediate for creating complex molecular architectures. The electron-withdrawing nature of the nitro group, positioned para to the fluorine, significantly activates the carbon-fluorine bond towards nucleophilic aromatic substitution (SNAr). This inherent reactivity, combined with the potential for transformations of the nitro and carboxylic acid moieties, provides chemists with a powerful tool for the synthesis of novel chemical entities, particularly in the fields of medicinal chemistry and materials science.

This guide provides an in-depth overview of the core properties, synthesis, analysis, and key applications of this compound, offering field-proven insights for its effective utilization in research and development.

Physicochemical and Structural Properties

The identity of this compound is established by its molecular formula, weight, and spectroscopic data. Its structure has been confirmed by ¹H and ¹³C NMR spectroscopy, with characteristic signals revealing the specific arrangement of its functional groups.

Table 1: Core Properties of this compound

| Property | Value | Source |

| CAS Number | 1001345-80-7 | |

| Molecular Formula | C₈H₆FNO₅ | |

| Molecular Weight | 215.13 g/mol | |

| IUPAC Name | This compound | Benchchem |

| InChI Key | JXCYBTVSPGQRCM-UHFFFAOYSA-N | |

| Canonical SMILES | COC1=C(C=C(C(=C1)C(=O)O)F)[O-] | Benchchem |

| Physical Form | Solid | Amadis Chemical |

| Melting Point | Not publicly available. | Amadis Chemical |

| Solubility | Moderately soluble in ethanol and chloroform. | Benchchem |

Note on Melting Point: While a specific melting point for this compound (CAS 1001345-80-7) is not consistently reported in public literature, related isomers have documented melting points, such as 2-Fluoro-5-nitrobenzoic acid (142-144 °C) and 2-Fluoro-4-nitrobenzoic acid (169-176 °C).[1] This suggests the target compound is a stable solid at room temperature.

Synthesis and Purification

The most logical and common approach to synthesizing this compound is through the electrophilic nitration of its precursor, 2-fluoro-5-methoxybenzoic acid. The methoxy group is an ortho-, para-director; however, the position para to the methoxy group is already occupied by the fluorine atom, and the position ortho to the methoxy and meta to the fluorine is sterically unhindered, directing the nitro group to the C4 position.

Experimental Protocol: Synthesis via Electrophilic Nitration

This protocol is based on established methods for the nitration of substituted fluorobenzoic acids.

Objective: To synthesize this compound by nitrating 2-fluoro-5-methoxybenzoic acid.

Materials:

-

2-fluoro-5-methoxybenzoic acid

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Concentrated Nitric Acid (HNO₃, 70%)

-

Ice (from deionized water)

-

Deionized water

-

Ethanol

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid (e.g., 5 volumes relative to the substrate).

-

Cooling: Cool the flask in an ice-salt bath to between 0 and 5 °C.

-

Substrate Addition: Slowly add 2-fluoro-5-methoxybenzoic acid (1.0 eq) portion-wise to the stirred sulfuric acid, ensuring the temperature does not exceed 10 °C. Stir until fully dissolved.

-

Nitrating Mixture: Prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to a small amount of concentrated sulfuric acid in a separate, cooled vessel.

-

Nitration: Add the nitrating mixture dropwise from the dropping funnel to the solution of the benzoic acid derivative. Maintain the internal temperature at 0-5 °C throughout the addition.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, slowly pour the reaction mixture onto a large beaker of crushed ice with vigorous stirring.

-

Precipitation and Filtration: A solid precipitate of this compound will form. Allow the ice to melt, then collect the solid by vacuum filtration.

-

Washing: Wash the filter cake thoroughly with cold deionized water until the washings are neutral to pH paper to remove residual acid.

-

Drying: Dry the crude product under vacuum.

Purification Protocol: Recrystallization

Recrystallization from a mixed solvent system is an effective method for purifying the final product.

-

Dissolve the crude, dried product in a minimum amount of hot ethanol.

-

Slowly add hot deionized water dropwise until the solution becomes slightly turbid.

-

Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.

Caption: Workflow for Synthesis and Purification.

Analytical Validation

Confirming the identity and purity of the synthesized compound is critical. A combination of spectroscopic and chromatographic methods should be employed.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the definitive method for structural confirmation.

-

¹H NMR (in DMSO-d₆): Expected signals include an aromatic proton adjacent to the nitro group around δ 8.2–8.4 ppm, a methoxy proton singlet near δ 3.9 ppm, and a carboxylic acid proton at approximately δ 13.1 ppm.

-

¹³C NMR: Key signals are the fluorine-coupled carbon at δ 152.3 ppm and the carboxylic acid carbon at δ 165.5 ppm.

2. High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final compound.

-

Typical Conditions: A C18 reverse-phase column is suitable. A gradient elution method using a mobile phase of acetonitrile and water (with 0.1% formic or trifluoroacetic acid) is effective for separating the product from starting materials and impurities. Purity is determined by the peak area percentage at a suitable UV wavelength (e.g., 254 nm).

3. Mass Spectrometry (MS): MS confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to validate the exact molecular formula.

Chemical Reactivity and Synthetic Applications

The utility of this compound stems from the distinct reactivity of its functional groups, which can be addressed selectively.

Caption: Key Reactive Sites and Transformations.

1. Nucleophilic Aromatic Substitution (SNAr): The fluorine atom is highly activated for substitution by the para-nitro group. This allows for the facile introduction of various nucleophiles (e.g., amines, phenols, thiols) to build more complex scaffolds. This reaction is a cornerstone of its use in medicinal chemistry for constructing heterocyclic systems.

2. Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine using standard conditions, such as catalytic hydrogenation (H₂/Pd-C) or chemical reduction (e.g., SnCl₂). The resulting product, 4-Amino-2-fluoro-5-methoxybenzoic acid , is a key derivative that shows promise in drug development due to its own biological activity. This transformation opens up a vast chemical space for further derivatization, such as amide bond formation or diazotization reactions.

3. Derivatization of the Carboxylic Acid: The carboxylic acid group undergoes standard transformations. It can be converted to esters via Fischer esterification, to amides using coupling reagents (e.g., HATU, EDC), or reduced to an alcohol. This allows for the attachment of the molecule to other scaffolds or for tuning its physicochemical properties like solubility and lipophilicity.

Application in Drug Discovery

As a synthetic intermediate, this compound is primarily used as a starting material for active pharmaceutical ingredients (APIs) and other biologically active molecules. Its structural motifs are found in compounds targeting a range of biological processes. The fluorine atom can enhance binding affinity to protein targets and improve metabolic stability, making it a desirable feature in modern drug design.

The most direct application is its role as a precursor to the corresponding 4-amino derivative, which serves as a pharmacophore or key intermediate in various drug discovery programs. The combination of an aniline, a carboxylic acid, and lipophilic methoxy and fluoro groups provides a rich platform for generating libraries of compounds for screening.

Safety and Handling

No specific safety data sheet (SDS) is widely available for this compound. However, based on data for structurally similar nitroaromatic compounds like 2-fluoro-5-nitrobenzoic acid, the following precautions are essential:

-

Hazard Classification: Assumed to be an irritant. Causes skin irritation, serious eye irritation, and may cause respiratory irritation.

-

Personal Protective Equipment (PPE): Handle with chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

-

Handling: Avoid creating dust. Use appropriate personal protective equipment and avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

-

In Case of Exposure:

-

Skin Contact: Immediately wash with plenty of soap and water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

Inhalation: Move the person to fresh air.

-

Seek medical attention if irritation or other symptoms persist.

-

Conclusion

This compound is a high-value synthetic intermediate whose strategic importance lies in its predictable reactivity and the versatile functionality it offers. The ability to perform selective transformations at the fluorine, nitro, and carboxylic acid sites provides a robust platform for the synthesis of diverse and complex molecules. For researchers in drug discovery and medicinal chemistry, a thorough understanding of its synthesis, purification, and chemical behavior is essential for leveraging its full potential in the development of next-generation therapeutics.

References

-

Molbase. 2-fluoro-5-methoxy-4-nitro-benzoic acid. [Link]

Sources

An In-depth Technical Guide to the Chemical Structure and Utility of 2-Fluoro-5-methoxy-4-nitrobenzoic acid (C₈H₆FNO₅)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Fluoro-5-methoxy-4-nitrobenzoic acid (C₈H₆FNO₅), a key chemical intermediate in the synthesis of advanced organic compounds. This document delves into the compound's structural features, physicochemical properties, and detailed methodologies for its synthesis and characterization. Furthermore, it explores its reactivity and versatile applications in medicinal chemistry and drug development, supported by established protocols and safety guidelines. The information presented herein is intended to equip researchers and drug development professionals with the critical knowledge required for the effective utilization of this compound in their scientific endeavors.

Introduction

This compound, with the chemical formula C₈H₆FNO₅, is a polysubstituted aromatic carboxylic acid. Its structure is characterized by a benzoic acid core functionalized with a fluorine atom, a methoxy group, and a nitro group at positions 2, 5, and 4, respectively. This unique arrangement of electron-withdrawing and electron-donating groups imparts distinct chemical reactivity to the molecule, making it a valuable building block in organic synthesis. In particular, the presence of the fluorine atom and the nitro group activates the aromatic ring for various chemical transformations, including nucleophilic aromatic substitution (SNAr) reactions. This property, combined with the potential for modification of the carboxylic acid and nitro groups, positions this compound as a versatile precursor for the synthesis of complex molecular architectures, including those with potential biological activity. This guide will provide an in-depth exploration of its chemical synthesis, structural elucidation, and applications.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, storage, and application in chemical reactions.

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| CAS Number | 1014313-75-6 | [2][3] |

| Molecular Formula | C₈H₆FNO₅ | [4] |

| Molecular Weight | 215.13 g/mol | [2][4] |

| Appearance | White to pale yellow crystalline powder | |

| InChI Key | JXCYBTVSPGQRCM-UHFFFAOYSA-N | [2] |

Chemical Structure and Visualization

The chemical structure of this compound is depicted below. The strategic placement of the fluoro, methoxy, and nitro groups on the benzoic acid scaffold is fundamental to its chemical behavior.

Synthesis Methodologies

The synthesis of this compound can be approached through several strategic routes. The choice of method often depends on the availability of starting materials and the desired scale of production. Two primary and mechanistically distinct approaches are detailed below.

Route 1: Electrophilic Aromatic Nitration

This approach involves the nitration of a pre-functionalized benzoic acid derivative. The causality behind this experimental choice lies in the directing effects of the existing substituents on the aromatic ring, which guide the incoming nitro group to the desired position.

Protocol:

-

Preparation of the Nitrating Mixture: In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath, slowly add concentrated nitric acid to concentrated sulfuric acid while maintaining the temperature between 0 and 5 °C.

-

Dissolution of Starting Material: In a separate flask, dissolve 2-fluoro-5-methoxybenzoic acid in a minimal amount of concentrated sulfuric acid, keeping the solution cool.

-

Nitration Reaction: Slowly add the cooled solution of 2-fluoro-5-methoxybenzoic acid to the nitrating mixture. The temperature must be carefully controlled to remain below 5 °C to ensure regioselectivity and minimize the formation of byproducts.[2]

-

Reaction Monitoring: Allow the reaction to stir at low temperature for a typical duration of 6-12 hours.[2] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, carefully pour the reaction mixture onto crushed ice. The precipitate formed is collected by vacuum filtration and washed with cold water until the washings are neutral.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol-water, to yield the final product.

Route 2: Nucleophilic Aromatic Substitution (SNAr)

This alternative synthesis leverages the high electrophilicity of an aromatic ring bearing both a nitro group and a halogen. The fluorine atom, being a good leaving group in SNAr reactions, is displaced by a methoxide nucleophile.

Protocol:

-

Reactant Preparation: Dissolve 2-fluoro-5-nitrobenzoic acid in a polar aprotic solvent such as dimethylformamide (DMF).[2]

-

Nucleophile Addition: Add a solution of sodium methoxide in methanol to the reaction mixture. The reaction is typically conducted at a moderate temperature.

-

Reaction Monitoring: The progress of the substitution is monitored by TLC.

-

Work-up: After the reaction is complete, the mixture is acidified with a dilute acid (e.g., HCl) to precipitate the product.

-

Purification: The collected solid is washed with water and can be purified by recrystallization to afford pure this compound.

Structural Elucidation via Spectroscopic Methods

The confirmation of the chemical structure of this compound is achieved through a combination of spectroscopic techniques. Each method provides unique information that, when combined, offers a complete picture of the molecule's architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the connectivity of atoms in a molecule.

¹H NMR (DMSO-d₆):

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~13.1 | Singlet | 1H | -COOH |

| 8.2 - 8.4 | Multiplet | 2H | Aromatic Protons |

| ~3.9 | Singlet | 3H | -OCH₃ |

The signals for the aromatic protons are observed in the downfield region due to the deshielding effects of the nitro and carboxyl groups. The methoxy protons appear as a characteristic singlet at approximately 3.9 ppm. The acidic proton of the carboxylic acid is typically observed as a broad singlet at a very downfield chemical shift.[2]

¹³C NMR:

| Chemical Shift (δ) ppm | Assignment |

| ~165.5 | -COOH |

| ~152.3 | C-F |

In the ¹³C NMR spectrum, the carbonyl carbon of the carboxylic acid appears at a characteristic downfield shift. The carbon atom directly attached to the fluorine atom exhibits a large one-bond carbon-fluorine coupling constant, which is a key diagnostic feature.[2]

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the compound by providing a highly accurate mass-to-charge ratio (m/z) of the molecular ion.

| Technique | Expected m/z [M-H]⁻ |

| HRMS (ESI-) | 214.0157 |

The calculated monoisotopic mass for C₈H₅FNO₅⁻ is 214.0157, which would be observed in high-resolution mass spectrometry, confirming the elemental composition of the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3300-2500 (broad) | O-H stretch | Carboxylic Acid |

| ~1700 | C=O stretch | Carboxylic Acid |

| ~1530 and ~1350 | Asymmetric & Symmetric N-O stretch | Nitro Group |

| ~1250 | C-O stretch | Aryl ether |

| ~1100 | C-F stretch | Fluoroaromatic |

The IR spectrum is expected to show a broad absorption band for the hydroxyl group of the carboxylic acid, a strong carbonyl absorption, and characteristic stretching vibrations for the nitro group, the aryl ether linkage, and the carbon-fluorine bond.

Chemical Reactivity and Applications in Drug Development

The unique combination of functional groups in this compound makes it a versatile intermediate for the synthesis of more complex molecules, particularly in the realm of drug discovery.

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents, such as tin(II) chloride (SnCl₂) or catalytic hydrogenation.[2] This transformation yields 4-Amino-2-fluoro-5-methoxybenzoic acid, a trifunctional building block that can be further elaborated into a wide range of heterocyclic systems and other scaffolds of medicinal interest.[2]

-

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom is activated towards nucleophilic displacement by the electron-withdrawing nitro group. This allows for the introduction of a variety of nucleophiles, such as amines, thiols, and alcohols, at the 2-position, leading to the generation of diverse molecular libraries for screening in drug discovery programs.

-

Derivatization of the Carboxylic Acid: The carboxylic acid moiety can undergo standard transformations, such as esterification or amidation. This functionality is often used to introduce linkers for conjugation to other molecules or to modulate the pharmacokinetic properties of a potential drug candidate.

The strategic application of these reactions allows for the use of this compound as a key starting material in the synthesis of compounds for various therapeutic areas. Its derivatives have been explored for their potential as enzyme inhibitors and other biologically active agents.[2]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. While a specific, comprehensive safety data sheet (SDS) for this compound is not widely available, information from structurally related compounds can provide guidance.

-

General Hazards: Based on analogous structures, this compound should be considered as potentially harmful if swallowed, causing skin irritation, and causing serious eye irritation. It may also cause respiratory irritation.[5]

-

Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat. If there is a risk of generating dust, a NIOSH-approved respirator is recommended.[5][6][7]

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

First Aid: In case of contact, immediately flush the affected area with plenty of water. If inhaled, move to fresh air. If swallowed, seek immediate medical attention.[6][7]

It is imperative to consult the supplier's safety information and to conduct a thorough risk assessment before handling this compound.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in organic synthesis and drug discovery. Its unique structural features allow for a range of chemical transformations, providing access to a diverse array of complex molecules. This guide has provided a detailed overview of its synthesis, structural characterization, reactivity, and handling, offering a solid foundation for researchers and scientists to effectively and safely utilize this compound in their work. Further exploration of its applications in the synthesis of novel therapeutic agents is a promising area for future research.

References

Sources

- 1. This compound | C8H6FNO5 | CID 57955614 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 1001345-80-7 | Benchchem [benchchem.com]

- 3. This compound | 1001345-80-7 [chemicalbook.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. 2-氟-5-硝基苯甲酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. fishersci.com [fishersci.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-depth Technical Guide to 2-Fluoro-5-methoxy-4-nitrobenzoic Acid: Properties, Synthesis, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-5-methoxy-4-nitrobenzoic acid is a polysubstituted aromatic carboxylic acid of significant interest in medicinal chemistry and organic synthesis. Its unique arrangement of electron-withdrawing (fluoro, nitro) and electron-donating (methoxy) groups, in addition to the carboxylic acid moiety, imparts a distinct reactivity profile, making it a valuable building block for the synthesis of complex organic molecules, including pharmaceutical intermediates and bioactive compounds.[1] This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed synthetic methodologies, and an analysis of its chemical reactivity, offering insights for its application in research and development.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, reaction setup, and purification.

| Property | Value | Source |

| Molecular Formula | C₈H₆FNO₅ | [1] |

| Molecular Weight | 215.13 g/mol | [1] |

| CAS Number | 1001345-80-7 | [1][2] |

| Appearance | Expected to be a solid | N/A |

| Melting Point | Data not available for this specific isomer. For comparison, the related isomer 2-Fluoro-4-nitrobenzoic acid has a melting point of 174-177 °C, while 2-Fluoro-5-nitrobenzoic acid melts at 142-144 °C.[3] | N/A |

| Solubility | Moderately soluble in ethanol and chloroform. | N/A |

| pKa | Data not available. The presence of the electron-withdrawing fluorine and nitro groups is expected to increase the acidity of the carboxylic acid compared to benzoic acid. | N/A |

Spectral Characterization

The structural elucidation of this compound relies on various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Characteristic signals for the aromatic protons, the methoxy group protons, and the acidic proton of the carboxylic acid are expected.

-

¹³C NMR: Key signals include those for the carboxylic carbon, the carbon attached to the fluorine (showing a characteristic coupling), and the aromatic carbons. A reported chemical shift for the carboxylic acid carbon is δ 165.5 ppm, and the fluorine-coupled carbon is at δ 152.3 ppm.[1]

Infrared (IR) Spectroscopy

-

O-H stretch (carboxylic acid): Broad band in the region of 2500-3300 cm⁻¹

-

C=O stretch (carboxylic acid): Strong band around 1700-1725 cm⁻¹

-

C-O stretch (methoxy): Band in the region of 1250-1000 cm⁻¹

-

N-O stretch (nitro group): Strong asymmetric and symmetric stretching bands around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively.

-

C-F stretch: Band in the region of 1400-1000 cm⁻¹

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) can be used to confirm the molecular formula of the compound.[1] The fragmentation pattern in mass spectrometry would likely involve the loss of the hydroxyl group from the carboxylic acid, followed by the loss of carbon monoxide. Subsequent fragmentation could involve the loss of the nitro and methoxy groups.

Synthesis of this compound

There are two primary synthetic routes to this compound, each with its own advantages and considerations.

Electrophilic Aromatic Nitration of 2-Fluoro-5-methoxybenzoic Acid

This approach involves the direct nitration of the precursor 2-Fluoro-5-methoxybenzoic acid. The methoxy group is a strong activating group and ortho-, para-director, while the fluorine and carboxylic acid groups are deactivating. The nitro group is directed to the position para to the strongly activating methoxy group.

Experimental Protocol: Electrophilic Aromatic Nitration

-

Dissolution: Dissolve 2-Fluoro-5-methoxybenzoic acid in a suitable solvent, such as concentrated sulfuric acid, in a flask cooled in an ice bath (0-5 °C).

-

Nitration: Slowly add a nitrating mixture (e.g., a mixture of concentrated nitric acid and concentrated sulfuric acid) dropwise to the stirred solution, maintaining the temperature between 0 and 5 °C.

-

Reaction: Stir the reaction mixture at low temperature for a specified time until the reaction is complete (monitoring by TLC is recommended).

-

Work-up: Carefully pour the reaction mixture over crushed ice to precipitate the crude product.

-

Purification: Collect the solid product by filtration, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the purified this compound.

Caption: Electrophilic Aromatic Nitration Workflow.

Nucleophilic Aromatic Substitution (SNAr) of a Fluoronitrobenzoic Acid Precursor

This method involves the reaction of a suitable fluoronitrobenzoic acid with a methoxide source. The fluorine atom, activated by the electron-withdrawing nitro group, is susceptible to nucleophilic attack.

Experimental Protocol: Nucleophilic Aromatic Substitution

-

Reactant Preparation: In a flame-dried flask under an inert atmosphere, dissolve the starting fluoronitrobenzoic acid (e.g., 2,4-difluoro-5-nitrobenzoic acid) in a polar aprotic solvent such as dimethylformamide (DMF).

-

Nucleophile Addition: Add a source of methoxide, such as sodium methoxide, to the solution. The reaction is typically carried out at room temperature or with gentle heating.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with a dilute acid and extract the product with a suitable organic solvent.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Caption: Nucleophilic Aromatic Substitution Workflow.

Chemical Reactivity

The chemical reactivity of this compound is dictated by its three functional groups: the carboxylic acid, the nitro group, and the fluorine atom on the aromatic ring.

Reactions of the Carboxylic Acid Group

-

Esterification: The carboxylic acid can be readily converted to its corresponding ester by reaction with an alcohol in the presence of an acid catalyst (e.g., sulfuric acid) or by using coupling agents.[1]

-

Amide Formation: Reaction with amines, often facilitated by coupling agents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), yields the corresponding amide.

Reactions of the Nitro Group

-

Reduction: The nitro group can be reduced to an amino group using various reducing agents.[1] Common methods include catalytic hydrogenation (e.g., H₂ gas with a palladium catalyst) or chemical reduction with metals in acidic media (e.g., tin or iron in hydrochloric acid).[1] The resulting 4-amino-2-fluoro-5-methoxybenzoic acid is a valuable intermediate for the synthesis of heterocyclic compounds and other complex molecules.

Reactions involving the Fluorine Atom

-

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom is activated towards nucleophilic aromatic substitution by the strongly electron-withdrawing nitro group in the para position.[1] This allows for the displacement of the fluoride ion by a variety of nucleophiles, such as amines, alkoxides, and thiolates, providing a versatile method for further functionalization of the aromatic ring.

Safety and Handling

-

General Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.[4][5]

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety glasses.[4][5]

-

Fire Hazards: The compound is likely a combustible solid. Use appropriate extinguishing media for fires involving this chemical.[4]

-

First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water. If inhaled, move to fresh air. If swallowed, seek medical attention.[4][5]

It is imperative to consult the specific Safety Data Sheet provided by the supplier before handling this compound.

Applications in Research and Development

This compound serves as a key intermediate in the synthesis of a variety of organic compounds.[1] Its applications are primarily in:

-

Pharmaceutical Synthesis: As a building block for the preparation of active pharmaceutical ingredients (APIs). The presence of the fluoro and methoxy groups can influence the pharmacokinetic and pharmacodynamic properties of the final drug molecule.

-

Agrochemicals: Used in the synthesis of novel pesticides and herbicides.

-

Dyes and Pigments: The aromatic nitro compound can be a precursor for the synthesis of azo dyes and other colorants.[1]

Conclusion

This compound is a versatile and valuable building block in organic synthesis. Its distinct substitution pattern provides a platform for a range of chemical transformations, enabling the synthesis of complex and functionally diverse molecules. A thorough understanding of its physicochemical properties, synthetic routes, and reactivity is essential for its effective utilization in research and development, particularly in the fields of medicinal chemistry and materials science.

References

- The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid - Google P

-

Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns - YouTube. [Link]

-

Mass Spectrometry Fragmentation Patterns – HSC Chemistry - Science Ready. [Link]

-

CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. [Link]

-

4-Fluoro-2-methyl-5-nitrobenzoic acid | C8H6FNO4 | CID 22313101 - PubChem. [Link]

-

FTIR spectrum of 4-methyl-3-nitrobenzoic acid: (a) Observed; (b)... - ResearchGate. [Link]

-

FTIR spectrum of 2-methoxy-4-nitroaniline - ResearchGate. [Link]

Sources

Unveiling the Bio-Potential: A Technical Guide to 2-Fluoro-5-methoxy-4-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides an in-depth exploration of the potential biological activities of 2-Fluoro-5-methoxy-4-nitrobenzoic acid. While direct biological studies on this specific molecule are nascent, its structural motifs—a fluorinated, methoxylated, and nitrated benzoic acid core—are hallmarks of compounds with significant pharmacological potential. This document synthesizes the current understanding of structure-activity relationships for analogous compounds to postulate and provide a framework for investigating the antimicrobial, anti-inflammatory, and enzyme inhibitory properties of this promising chemical entity. Detailed, field-proven experimental protocols are provided to empower researchers to systematically evaluate these potential activities.

Introduction: Deconstructing a Molecule of Interest

This compound is an aromatic carboxylic acid distinguished by a unique combination of functional groups that are known to modulate biological activity. The benzoic acid scaffold is a common feature in many biologically active compounds, with the carboxylic acid group often serving as a key interaction point with biological targets.[1] The substituents on the aromatic ring—fluorine, a methoxy group, and a nitro group—are strategically positioned to influence the molecule's electronic properties, lipophilicity, and steric profile, thereby shaping its pharmacokinetic and pharmacodynamic behavior.[1]

The presence of a fluorine atom can enhance metabolic stability, increase binding affinity to target proteins, and improve membrane permeability.[2] The methoxy group can influence solubility and participate in hydrogen bonding within enzyme active sites.[3] The nitro group , a strong electron-withdrawing moiety, is a well-known pharmacophore in various antimicrobial agents and can be reduced to reactive intermediates that interact with cellular machinery.[4][5]

Given these structural features, this compound has garnered attention for its potential in antimicrobial and anti-inflammatory contexts, as well as for its utility in the study of enzyme inhibition.[2] This guide will delve into the scientific rationale for these potential activities and provide robust methodologies for their investigation.

Postulated Biological Activities and Mechanistic Rationale

Antimicrobial Potential: A Multi-faceted Approach to Pathogen Inhibition

Nitroaromatic compounds have a long history as antimicrobial agents, with their mechanism of action often involving the enzymatic reduction of the nitro group within the microbial cell to form cytotoxic reactive nitrogen species.[4][5] These reactive species can then damage DNA, proteins, and other essential cellular components, leading to cell death.[4] The fluorine substituent on this compound may further enhance its antimicrobial potency by facilitating cellular uptake and interaction with bacterial enzymes.[6]

Derivatives of fluorobenzoic acids and nitrobenzoic acids have demonstrated inhibitory activity against a range of bacteria, including Gram-positive and Gram-negative strains.[7][8] For instance, certain 2-chloro-5-nitrobenzoic acid derivatives have shown a broad inhibitory profile against both bacterial types.[8]

Hypothesized Mechanism of Antimicrobial Action

Caption: Hypothesized antimicrobial mechanism of this compound.

Anti-inflammatory Properties: Modulating the Inflammatory Cascade

Benzoic acid derivatives are the foundational structures for many non-steroidal anti-inflammatory drugs (NSAIDs) that primarily act by inhibiting cyclooxygenase (COX) enzymes.[9] The substitution pattern on the benzoic acid ring is critical for this activity. While the classic N-phenylanthranilic acid structure is a potent COX inhibitor, modifications can tune this activity.[10]

Furthermore, compounds with structural similarities, such as 2-hydroxy-4-methoxy benzoic acid, have demonstrated anti-inflammatory effects by reducing the levels of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[3][11] The mechanism often involves the inhibition of key signaling pathways, such as the NF-κB pathway, which is a central regulator of inflammation.[11] The electron-withdrawing nature of the nitro and fluoro groups in this compound could influence its interaction with enzymes in the inflammatory cascade.

Potential Anti-inflammatory Signaling Pathway

Caption: Potential inhibition of inflammatory signaling by the target compound.

Enzyme Inhibition: A Versatile Scaffold for Targeted Drug Design

The substituted benzoic acid scaffold is a versatile starting point for the design of inhibitors for a wide range of enzymes.[1] By modifying the substituents, researchers can achieve potency and selectivity for specific targets. For example, substituted benzoic acids have been identified as inhibitors of enzymes such as α-amylase and protein phosphatase Slingshot.[2][12]

The combination of a fluorine atom, a methoxy group, and a nitro group on the benzoic acid ring of this compound provides multiple points for potential interaction with an enzyme's active site, including hydrogen bonding, hydrophobic interactions, and electrostatic interactions. This makes it a candidate for screening against various enzymatic targets in different disease areas.

Experimental Protocols for Biological Evaluation

The following protocols are designed to provide a robust framework for the initial in vitro evaluation of this compound.

Protocol for Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol determines the Minimum Inhibitory Concentration (MIC) of the test compound against selected bacterial strains.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Mueller-Hinton Broth (MHB)

-

Bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922)

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

-

0.5 McFarland standard

Procedure:

-

Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).

-

Inoculum Preparation: Culture the bacterial strains overnight in MHB. Dilute the overnight culture in fresh MHB to match the turbidity of a 0.5 McFarland standard. Further dilute to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in the wells.

-

Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the compound stock solution in MHB to achieve a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).

-

Inoculation: Add the prepared bacterial inoculum to each well containing the compound dilutions.

-

Controls: Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Data Presentation: Comparative MIC Values

| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |

| This compound | Experimental Value | Experimental Value |

| Ampicillin (Control) | Known Value | Known Value |

| Ciprofloxacin (Control) | Known Value | Known Value |

Protocol for In Vitro Anti-inflammatory Assay: Measurement of Nitric Oxide Production in Macrophages

This assay evaluates the ability of the test compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

This compound

-

Lipopolysaccharide (LPS) from E. coli

-

Griess Reagent

-

Sterile 96-well cell culture plates

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various non-toxic concentrations of this compound for 1 hour.

-

LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Nitrite Measurement: Collect the cell culture supernatant. Mix an equal volume of supernatant with Griess Reagent and incubate at room temperature for 10 minutes.

-

Absorbance Reading: Measure the absorbance at 540 nm using a microplate reader.

-

Data Analysis: Calculate the percentage inhibition of NO production compared to the LPS-stimulated control. Determine the IC50 value.

Experimental Workflow for Anti-inflammatory Assay

Caption: Workflow for evaluating anti-inflammatory activity.

Protocol for General Enzyme Inhibition Assay: A Spectrophotometric Approach

This protocol provides a general method for assessing the inhibitory effect of the compound on a model enzyme (e.g., a commercially available protease or kinase) using a spectrophotometer.

Materials:

-

Purified target enzyme

-

Enzyme-specific substrate (that produces a chromogenic or fluorogenic product)

-

Assay buffer (optimized for the target enzyme)

-

This compound

-

Positive control inhibitor (if available)

-

96-well microplate

-

Microplate spectrophotometer or fluorometer

Procedure:

-

Reagent Preparation: Prepare solutions of the enzyme, substrate, and a serial dilution of this compound in the assay buffer.

-

Enzyme-Inhibitor Pre-incubation: In a 96-well plate, add the enzyme and different concentrations of the test compound. Include a control with no inhibitor. Incubate for a defined period (e.g., 15 minutes) at the optimal temperature for the enzyme.

-

Reaction Initiation: Start the reaction by adding the substrate to all wells.

-

Kinetic Measurement: Immediately begin measuring the change in absorbance or fluorescence over time at the appropriate wavelength.

-

Data Analysis: Calculate the initial reaction velocities (rates) for each inhibitor concentration. Plot the percentage of enzyme activity versus the inhibitor concentration and determine the IC50 value.

Data Presentation: Enzyme Inhibition IC50 Values

| Inhibitor | Target Enzyme | IC50 (µM) |

| This compound | Enzyme Name | Experimental Value |

| Known Inhibitor (Control) | Enzyme Name | Known Value |

Conclusion and Future Directions

This compound presents a compelling profile for biological investigation due to its unique combination of pharmacologically relevant functional groups. The structural analogy to known antimicrobial, anti-inflammatory, and enzyme-inhibiting compounds provides a strong rationale for its systematic evaluation. The protocols detailed in this guide offer a validated starting point for researchers to explore these potential activities.

Future research should focus on a broad screening of this compound against a panel of clinically relevant microbial strains and a variety of enzymatic targets. Elucidation of its precise mechanisms of action through further biochemical and cellular assays will be crucial in determining its therapeutic potential. The findings from these studies will undoubtedly contribute to the growing body of knowledge on substituted benzoic acids and may pave the way for the development of novel therapeutic agents.

References

-

Discovery of substituted 3-(phenylamino)benzoic acids as potent and selective inhibitors of type 5 17β-hydroxysteroid dehydrogenase (AKR1C3) - PMC. (n.d.). Retrieved from [Link]

-

Antimicrobial Activity of Nitroaromatic Derivatives. (2022). Encyclopedia.pub. Retrieved from [Link]

-

A Structure—Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Derivatives. (2022). MDPI. Retrieved from [Link]

-

A Structure—Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Derivatives. (2022). ResearchGate. Retrieved from [Link]

-

From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. (2023). National Center for Biotechnology Information. Retrieved from [Link]

-

(PDF) Electrochemical evidence of nitrate release from the nitrooxy compound 4-((nitrooxy) methyl)-3-nitrobenzoic acid and its antinociceptive and anti-inflammatory activities in mice. (2021). ResearchGate. Retrieved from [Link]

-

The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). National Center for Biotechnology Information. Retrieved from [Link]

-

Electrochemical evidence of nitrate release from the nitrooxy compound 4-((nitrooxy) methyl)-3-nitrobenzoic acid and its antinociceptive and anti-inflammatory activities in mice. (2020). PubMed. Retrieved from [Link]

-

Exploring 2-Fluoro-4-Nitrobenzoic Acid: Properties and Applications. (n.d.). Retrieved from [Link]

-

Synthesis and Structure-Activity Relationships of Novel Amino/Nitro Substituted 3-Arylcoumarins as Antibacterial Agents. (2014). National Center for Biotechnology Information. Retrieved from [Link]

-

Some reported selective COX-2 inhibitors (A–H) and the designed compounds (I). (n.d.). Retrieved from [Link]

-

Structure–Activity Relationships in Nitro-Aromatic Compounds. (n.d.). ResearchGate. Retrieved from [Link]

-

[Hydrazide derivatives of fluorobenzoic acids and their antimicrobial activity]. (1982). PubMed. Retrieved from [Link]

-

Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. (2024). ResearchGate. Retrieved from [Link]

-

Antibacterial Activity of Fluorobenzoylthiosemicarbazides and Their Cyclic Analogues with 1,2,4-Triazole Scaffold. (2020). MDPI. Retrieved from [Link]

-

Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. (2020). Royal Society of Chemistry. Retrieved from [Link]

-

2-Hydroxy-4-methoxy benzoic acid attenuates the carbon tetra chloride-induced hepatotoxicity and its lipid abnormalities in rats via anti-inflammatory and antioxidant mechanism. (2017). PubMed. Retrieved from [Link]

-

Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years. (2022). National Center for Biotechnology Information. Retrieved from [Link]

-

Structural and Functional Basis of Cyclooxygenase Inhibition. (2025). ACS Publications. Retrieved from [Link]

-

Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review. (2022). MDPI. Retrieved from [Link]

-

Enhancement of the Anti-Inflammatory Activity of NSAIDs by Their Conjugation with 3,4,5-Trimethoxybenzyl Alcohol. (2018). MDPI. Retrieved from [Link]

-

Bacterial degradation of the nitrobenzoic acids. 2. Reduction of the nitro group. (1958). National Center for Biotechnology Information. Retrieved from [Link]

-

Molecules that Inhibit Bacterial Resistance Enzymes. (2018). National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2-Hydroxy-4-methoxy benzoic acid attenuates the carbon tetra chloride-induced hepatotoxicity and its lipid abnormalities in rats via anti-inflammatory and antioxidant mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antibacterial Activity of Fluorobenzoylthiosemicarbazides and Their Cyclic Analogues with 1,2,4-Triazole Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 7. [Hydrazide derivatives of fluorobenzoic acids and their antimicrobial activity] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Discovery of substituted 3-(phenylamino)benzoic acids as potent and selective inhibitors of type 5 17β-hydroxysteroid dehydrogenase (AKR1C3) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. A Structure—Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Derivatives [mdpi.com]

An In-Depth Technical Guide to the Safety and Handling of 2-Fluoro-5-methoxy-4-nitrobenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for qualified professionals. A specific Material Safety Data Sheet (MSDS) for 2-Fluoro-5-methoxy-4-nitrobenzoic acid (CAS No. 1001345-80-7) is not publicly available at the time of this writing. The following safety and handling guidelines have been synthesized from data on structurally similar compounds, including various fluoro-, methoxy-, and nitro-substituted benzoic acids. All procedures should be conducted with the utmost caution, assuming the compound is hazardous.

Section 1: Compound Profile and Inferred Hazard Analysis

This compound is a multifaceted organic compound utilized as an intermediate in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical sectors.[1] Its chemical architecture, featuring a carboxylic acid, a nitro group, a fluorine atom, and a methoxy group on a benzene ring, dictates its reactivity and its toxicological profile.[1] The electron-withdrawing nature of the nitro group and the fluorine atom significantly influences the molecule's chemical behavior, including its potential for nucleophilic aromatic substitution.[1]

Due to the lack of specific toxicological data, a precautionary approach is mandatory. The hazards are inferred from related structures:

-

Nitroaromatics: Aromatic nitro compounds are often associated with systemic toxicity.

-

Fluorinated Benzoic Acids: These compounds can cause skin, eye, and respiratory irritation.[2][3][4]

-

Carboxylic Acids: Can be corrosive or irritating depending on their specific properties.

Based on these analogs, this compound should be treated as a compound that is potentially harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[2][5][6]

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 1001345-80-7 | [7] |

| Molecular Formula | C₈H₆FNO₅ | [1] |

| Appearance | Assumed to be a solid, based on related compounds. | General |

| Incompatible Materials | Strong oxidizing agents, strong acids, bases, and amines.[2][4] | Inferred |

| Hazardous Decomposition Products | Under fire conditions, may produce nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen fluoride.[2][4] | Inferred |

Section 2: Core Safety and Handling Protocols

Given the inferred hazards, a stringent set of handling protocols is essential to ensure personnel safety.

Engineering Controls: The First Line of Defense

The primary method for controlling exposure is to handle the compound within a certified chemical fume hood. Adequate ventilation is critical to keep airborne concentrations to a minimum.[2][5] An eyewash station and a safety shower must be readily accessible in the immediate vicinity of the handling area.[2][4][5]

Personal Protective Equipment (PPE): A Necessary Barrier

A comprehensive PPE strategy is crucial. The following diagram outlines the minimum required PPE for handling this compound.

Caption: Required Personal Protective Equipment (PPE).

Always wear appropriate protective gloves and clothing to prevent skin exposure.[2] Safety goggles that comply with EN 166 (EU) or NIOSH (US) standards are mandatory.[8] If there is a risk of dust formation, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[2]

Safe Storage and Handling Practices

-

Handling: Avoid all personal contact, including the inhalation of dust.[3] Do not eat, drink, or smoke in areas where the chemical is handled. Wash hands and any exposed skin thoroughly after handling.[2][5]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][3][5] Keep the compound away from incompatible materials such as strong oxidizing agents, bases, and amines.[2]

Section 3: Emergency Procedures

A clear and practiced emergency response plan is critical.

First-Aid Measures

The following flowchart details the immediate first-aid steps to be taken in case of exposure.

Caption: First-Aid Response to Exposure.

-

Eye Contact: Immediately rinse with plenty of water, including under the eyelids, for at least 15 minutes. Get medical attention.[2][4][5]

-

Skin Contact: Wash off immediately with soap and plenty of water for at least 15 minutes while removing all contaminated clothing. Seek medical attention if irritation occurs.[2][4][5]

-

Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[2][8]

-

Ingestion: Clean the mouth with water and drink plenty of water afterward. Do not induce vomiting. Call a physician or poison control center immediately.[2][8]

Firefighting Measures

In the event of a fire, use dry chemical, carbon dioxide, or alcohol-resistant foam as extinguishing media.[2][8] Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2][4] Thermal decomposition can lead to the release of hazardous gases, including nitrogen oxides, carbon oxides, and hydrogen fluoride.[2][4]

Accidental Release Measures

For spills, wear appropriate personal protective equipment and ensure adequate ventilation.[2][8] Avoid dust formation.[2][3][4] Sweep up the spilled solid material and place it into a suitable, closed container for disposal.[2][3] Do not let the chemical enter drains, as its environmental impact is unknown.[2]

Section 4: Stability and Reactivity

This compound is expected to be stable under normal storage conditions.[2] However, it is crucial to avoid contact with incompatible materials.

-

Conditions to Avoid: Excess heat and dust formation.[2]

-

Incompatible Materials: Strong oxidizing agents, bases, and amines.[2]

-

Hazardous Reactions: No hazardous polymerization is expected to occur under normal processing.[2]

Section 5: Toxicological and Ecological Information

-

Toxicological Information: The toxicological properties of this compound have not been fully investigated.[2] Based on analogs, it is presumed to be an irritant to the skin, eyes, and respiratory system.[2][5][6] Aromatic nitro compounds, in general, should be handled with care due to potential systemic effects.

-

Ecological Information: There is no specific data available on the environmental impact of this compound. It should not be released into the environment, and spills should be prevented from entering drains or waterways.[2]

Section 6: Disposal Considerations

Waste disposal should be carried out in accordance with all applicable local, state, and federal regulations. Dispose of the contents and container to an approved waste disposal plant.[2][5]

References

-

Thermo Fisher Scientific. SAFETY DATA SHEET: 5-Methoxy-2-nitrobenzoic acid. [Link]

-

Carl ROTH. Safety Data Sheet: 4-Nitrobenzoic acid. [Link]

-

SD Fine-Chem. 3-NITROBENZOIC ACID - Safety Data Sheet. [Link]

-

Loba Chemie. 3-NITROBENZOIC ACID FOR SYNTHESIS MSDS. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. fishersci.com [fishersci.com]

- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 4. fishersci.com [fishersci.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. lobachemie.com [lobachemie.com]

- 7. This compound | 1001345-80-7 [sigmaaldrich.com]

- 8. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to 2-Fluoro-5-methoxy-4-nitrobenzoic Acid: From Synthesis to Application

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Specialized Building Block

The landscape of medicinal chemistry is in constant pursuit of novel molecular scaffolds that offer enhanced pharmacological properties. Within this endeavor, fluorinated benzoic acid derivatives have carved out a significant niche, owing to the unique ability of the fluorine atom to modulate a molecule's metabolic stability, lipophilicity, and binding affinity.[1] 2-Fluoro-5-methoxy-4-nitrobenzoic acid (CAS No. 1001345-80-7) has emerged as a key intermediate in the synthesis of complex pharmaceutical agents.[1] This guide provides a comprehensive overview of its synthesis, chemical properties, and its role in the development of modern therapeutics.

Core Synthesis: A Modern Approach via Nucleophilic Aromatic Substitution

The documented synthesis of this compound is a prime example of a regioselective nucleophilic aromatic substitution (SNAr) reaction. The process, detailed in several patents, utilizes 2,5-difluoro-4-nitrobenzoic acid as the starting material.[2][3][4][5]

Key Experimental Protocol

A typical synthetic procedure involves the reaction of 2,5-difluoro-4-nitrobenzoic acid with a methoxide source, such as methanol, in the presence of a base like cesium carbonate (Cs₂CO₃) or potassium hydroxide (KOH) in a suitable solvent like dimethylformamide (DMF).[2][3][4][5]

Step-by-Step Methodology:

-

To a suspension of 2,5-difluoro-4-nitrobenzoic acid in DMF, add cesium carbonate.

-

Slowly add methanol to the mixture.

-

The reaction is stirred at room temperature for several hours.

-

Upon completion, the mixture is diluted with water and acidified (e.g., with 1M HCl) to a pH of 1-2.

-

The product is then extracted with an organic solvent, such as ethyl acetate.

-

The combined organic phases are washed with brine, dried over a drying agent (e.g., MgSO₄), and concentrated under vacuum to yield this compound.[2][5]

The rationale behind this regioselectivity lies in the electronic nature of the starting material. The strong electron-withdrawing nitro group (-NO₂) at the para position to the fluorine at C5 activates it for nucleophilic attack. The fluorine at C2 is less activated. This allows for the selective substitution of the C5 fluorine by the methoxide ion.

"2,5-difluoro-4-nitrobenzoic acid" [fillcolor="#FBBC05"]; "Methanol (CH3OH)" [fillcolor="#EA4335"]; "Base (e.g., Cs2CO3)" [fillcolor="#EA4335"]; "Reaction_Vessel" [label="Nucleophilic Aromatic Substitution in DMF", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "this compound" [fillcolor="#4285F4", fontcolor="#FFFFFF"];

"2,5-difluoro-4-nitrobenzoic acid" -> "Reaction_Vessel"; "Methanol (CH3OH)" -> "Reaction_Vessel"; "Base (e.g., Cs2CO3)" -> "Reaction_Vessel"; "Reaction_Vessel" -> "this compound"; }

Caption: Synthetic workflow for this compound.Physicochemical and Spectroscopic Data

The structural confirmation of this compound is established through various analytical techniques.

| Property | Value | Source |

| CAS Number | 1001345-80-7 | [1][6] |

| Molecular Formula | C₈H₆FNO₅ | [1] |

| Molecular Weight | 215.14 g/mol | [6] |

Spectroscopic data is crucial for the unambiguous identification of the compound.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons, with coupling patterns influenced by the fluorine atom, as well as a singlet for the methoxy group protons.

-

¹³C NMR: The carbon NMR spectrum provides key information, with characteristic chemical shifts for the carboxylic acid carbon (around δ 165.5) and the fluorine-coupled carbon (around δ 152.3).[1]

-

High-Resolution Mass Spectrometry (HRMS): This technique confirms the elemental composition and molecular weight of the compound.[1]

Applications in Drug Discovery and Development

This compound is primarily utilized as a critical intermediate in the synthesis of advanced pharmaceutical compounds. Its trifunctional nature (fluoro, methoxy, and nitro groups) allows for a variety of subsequent chemical transformations.

Role in the Synthesis of P2X7 Receptor Antagonists

Patents reveal that this compound is a key building block in the synthesis of indole carboxamide derivatives that act as P2X7 receptor antagonists.[2][3][5] The P2X7 receptor is implicated in various inflammatory and neurological disorders, making its antagonists promising therapeutic agents.

Application in the Development of p53 Function Restoring Compounds

More recent patent literature indicates its use in the preparation of compounds designed to restore the function of mutant p53, a tumor suppressor protein that is often inactivated in cancer.[4]

The typical reaction pathway involving this intermediate includes the reduction of the nitro group to an amine, which can then undergo further reactions, such as amide bond formation.

"this compound" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Reduction_of_Nitro" [label="Nitro Group Reduction\n(e.g., with SnCl2)", shape=ellipse, fillcolor="#FBBC05"]; "Amine_Intermediate" [label="4-Amino-2-fluoro-5-methoxybenzoic acid"]; "Further_Synthesis" [label="Coupling Reactions &\nFurther Modifications", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Active_Pharmaceutical_Ingredient" [label="e.g., P2X7 Antagonists,\np53 Restoring Compounds", fillcolor="#34A853", fontcolor="#FFFFFF"];

"this compound" -> "Reduction_of_Nitro"; "Reduction_of_Nitro" -> "Amine_Intermediate"; "Amine_Intermediate" -> "Further_Synthesis"; "Further_Synthesis" -> "Active_Pharmaceutical_Ingredient"; }

Caption: General application workflow in pharmaceutical synthesis.Conclusion and Future Outlook

While the specific "discovery" of this compound is not documented in a singular, historical publication, its emergence in the patent literature from the early 2010s onwards points to its development as a bespoke intermediate for modern drug discovery programs. Its synthesis via a regioselective nucleophilic aromatic substitution is a robust and well-understood process. The utility of this compound is intrinsically linked to the development of targeted therapies for complex diseases, highlighting the ongoing importance of designing and synthesizing novel chemical building blocks to advance the frontiers of medicine. As research into P2X7 receptor modulation and p53 reactivation continues, it is likely that this compound will remain a relevant and valuable tool for medicinal chemists.

References

-

This compound | 1001345-80-7 | Benchchem.

-

This compound | 1001345-80-7.

-

US Patent US9556117B2 - Indole carboxamide derivatives as P2X7 receptor antagonists - Google Patents.

-

United States Patent - Googleapis.com.

-

WO2021061643A1 - METHODS AND COMPOUNDS FOR RESTORING MUTANT p53 FUNCTION - Google Patents.

-

WO2014097140A1 - Indole carboxamide derivatives as p2x7 receptor antagonists - Google Patents.

Sources

- 1. This compound | 1001345-80-7 | Benchchem [benchchem.com]

- 2. US9556117B2 - Indole carboxamide derivatives as P2X7 receptor antagonists - Google Patents [patents.google.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. WO2021061643A1 - METHODS AND COMPOUNDS FOR RESTORING MUTANT p53 FUNCTION - Google Patents [patents.google.com]

- 5. WO2014097140A1 - Indole carboxamide derivatives as p2x7 receptor antagonists - Google Patents [patents.google.com]

- 6. This compound | 1001345-80-7 [sigmaaldrich.com]

Purity and assay information for commercial 2-Fluoro-5-methoxy-4-nitrobenzoic acid

An In-depth Technical Guide to the Purity and Assay of Commercial 2-Fluoro-5-methoxy-4-nitrobenzoic acid

Introduction: The Critical Role of a Well-Characterized Intermediate